Isonicotinaldehyde 2-pyridin

Antimycobacterial Tuberculosis Iron Chelation

Isonicotinaldehyde 2-pyridin, systematically known as 2-pyridinecarboxaldehyde isonicotinoyl hydrazone (abbreviated PCIH or HPCIH; CAS 2241017-37-6; C₁₂H₁₀N₄O), is a tridentate N,N,O-donor aroylhydrazone Schiff-base ligand formed by condensation of 2-pyridinecarboxaldehyde with isonicotinic acid hydrazide (isoniazid, INH). The compound is the founding member of the PCIH class of lipophilic iron chelators that preferentially bind Fe(II) over Fe(III), a property that distinguishes them from clinically used chelators such as desferrioxamine (DFO).

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
Cat. No. B2793525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsonicotinaldehyde 2-pyridin
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
InChIInChI=1S/C11H10N4/c1-2-6-13-11(3-1)15-14-9-10-4-7-12-8-5-10/h1-9H,(H,13,15)/b14-9+
InChIKeyFDWJJPXBTJDKLS-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isonicotinaldehyde 2-Pyridin (PCIH/HPCIH): A Tridentate Hydrazone Iron Chelator with Validated Multimodal Bioactivity for Research Procurement


Isonicotinaldehyde 2-pyridin, systematically known as 2-pyridinecarboxaldehyde isonicotinoyl hydrazone (abbreviated PCIH or HPCIH; CAS 2241017-37-6; C₁₂H₁₀N₄O), is a tridentate N,N,O-donor aroylhydrazone Schiff-base ligand formed by condensation of 2-pyridinecarboxaldehyde with isonicotinic acid hydrazide (isoniazid, INH) [1]. The compound is the founding member of the PCIH class of lipophilic iron chelators that preferentially bind Fe(II) over Fe(III), a property that distinguishes them from clinically used chelators such as desferrioxamine (DFO) [2]. PCIH and its analogues exhibit nanomolar antimycobacterial activity, well-tolerated iron chelation with limited antiproliferative effects, and utility as a versatile ligand scaffold in catalytically active coordination polymers [3].

Why Isonicotinaldehyde 2-Pyridin Cannot Be Replaced by Its Closest Structural Analogues in Iron Chelation, Antimycobacterial, or Catalytic Applications


The PCIH scaffold occupies a narrow and functionally decisive structural niche: replacing the aldehyde-derived imine hydrogen with a methyl, phenyl, or pyridyl substituent (as in PKIH or HAPIH analogues) shifts the biological profile from a well-tolerated Fe-overload chelator to a potently antiproliferative cytotoxic agent by altering the redox activity of the Fe complex [1]. Conversely, replacing the isonicotinoyl hydrazide moiety (e.g., with benzoyl or thiophenecarboxyl hydrazides) changes lipophilicity and iron mobilization kinetics, as demonstrated by the stark contrast between PCIH and PCTH in H₂O₂ cytoprotection assays [2]. Even the parent drug isoniazid (INH), which shares the identical isonicotinoyl hydrazide pharmacophore, loses efficacy at high mycobacterial loads — a liability that PCIH overcomes due to its dual role as both an iron chelator and a lipophilic INH-delivery vehicle [3]. These structure-activity relationships mean that no single close analog simultaneously recapitulates PCIH's profile across all validated application domains.

Quantitative Differentiation Evidence for Isonicotinaldehyde 2-Pyridin: Head-to-Head and Cross-Study Comparisons Against Key Comparators


Antimycobacterial Potency: PCIH Exhibits a 2-Fold Lower MIC₉₀ than Isoniazid Against M. bovis BCG

In a direct head-to-head comparison against M. bovis bacille Calmette-Guérin (BCG), PCIH achieved an MIC₉₀ of 1.25 µM, compared with 2.5 µM for the first-line antituberculosis drug isoniazid (INH), from which PCIH is derived by condensation with 2-pyridylcarboxaldehyde [1]. Furthermore, at sub-1 µM concentrations (0.31 and 0.63 µM), PCIH demonstrated greater growth inhibition than INH, a property attributed to its lipophilic character enabling more efficient cellular penetration and intracellular delivery of the isonicotinoyl hydrazide warhead [1]. Importantly, PCIH restricted mycobacterial growth at high bacterial loads in culture — a property not observed with INH — and was more effective than INH against M. avium in both broth culture and macrophages [2].

Antimycobacterial Tuberculosis Iron Chelation

Antiproliferative Selectivity: PCIH (IC₅₀ >46 µM) vs HPKIH (IC₅₀ 1–3 µM) Defines a Binary Functional Switch at the Imine Carbon

PCIH and its di-2-pyridylketone analogue HPKIH represent two contrasting biological profiles from the same hydrazone core. In SK-N-MC neuroepithelioma cells, PCIH and all other PCIH-series chelators exhibited IC₅₀ values of 46 µM to greater than 50 µM, indicating negligible antiproliferative activity [1]. In stark contrast, the HPKIH-series chelators (PKIH, PKTH, PKBH, PKBBH) showed IC₅₀ values of 1–3 µM, comparable to the highly cytotoxic reference chelator 311 [1]. The mechanistic basis for this divergence was elucidated by Bernhardt et al. (2008): substitution of the imine hydrogen in PCIH with a methyl, phenyl, or pyridyl group deactivates the R-C=N-Fe bond toward nucleophilic attack by hydroxide, converting a reversible redox couple into an irreversible one that generates toxic Fenton-derived free radicals [2]. This single-atom structural difference (H vs. pyridyl at the aldehyde-derived imine carbon) thus acts as a binary switch between an Fe-overload therapeutic profile and an anticancer cytotoxic profile.

Antiproliferative Selectivity Iron Chelator Cancer Research

Catalytic Cyanosilylation: La-PCIH Complex Achieves 96.3% Yield vs 20% Catalyst-Free Baseline

The PCIH ligand (HL) supports a series of metal complexes whose catalytic activity in aldehyde cyanosilylation varies dramatically with the metal center. The La(III) complex [LaL₂(NO₃)(H₂O)₂]·5H₂O (1) was identified as the most effective homogeneous Lewis acid-base catalyst of the series, delivering cyanohydrin trimethylsilyl ethers from both aliphatic and aromatic aldehydes with yields of up to 96.3% within 6 hours at room temperature in methanol solution [1]. By comparison, the catalyst-free reaction of benzaldehyde with trimethylsilyl cyanide (TMSCN) yields only 20% of the corresponding cyanohydrin silyl ether after 24 hours [1]. Complex 1 outperformed the Zn(II) (2), Cd(II) (3), and Hg(II) (4) complexes derived from the same HL ligand, all of which showed lower catalytic activity attributable to differences in metal center Lewis acidity and coordination geometry [1]. Mechanistic studies indicate that both coordination-driven activation and noncovalent interactions (hydrogen and tetrel bonds) contribute to the superior performance of complex 1 [1].

Coordination Polymer Catalysis Cyanohydrin Synthesis Lewis Acid Catalysis

Iron Chelation Mechanism: PCIH Class Preferentially Binds Fe(II), in Direct Contrast to DFO Which Targets Fe(III)

The PCIH class of chelators, including the parent compound, exhibits a fundamental mechanistic distinction from all clinically approved iron chelators: PCIH analogues preferentially bind Fe(II) rather than Fe(III) [1]. Unlike desferrioxamine (DFO), deferiprone, and deferasirox — all of which target Fe(III) — PCIH forms low-spin bis-ligand Fe(II) complexes that are neutral at physiological pH (7.4) and sufficiently lipophilic to permeate cell membranes [1]. The Fe complexes exhibit a high Fe(III/II) redox couple (>500 mV vs. NHE), and cyclic voltammetry in aqueous or mixed aqueous/organic solvents is irreversible due to a rapid hydration reaction upon oxidation [1]. This Fe(II) preference is functionally significant: the PCIH class is more effective at reducing Fe uptake from transferrin than at inducing Fe mobilization from cells, a profile consistent with the ability to intercept Fe(II) after its release from transferrin within the endosome [1]. In contrast, DFO must compete for Fe(III) and suffers from poor membrane permeability, requiring prolonged subcutaneous infusion (12–24 h/day) [2].

Iron Chelation Therapy Fe(II) Selectivity Redox Chemistry

High-Bacterial-Load Efficacy: PCIH Retains Antimycobacterial Activity Where Isoniazid Fails

A critical limitation of isoniazid (INH) is its loss of efficacy at high bacterial densities, a phenomenon known as the inoculum effect that can compromise treatment of cavitary tuberculosis. In a key differentiating experiment, PCIH restricted mycobacterial growth at high bacterial loads in broth culture — a property not observed with INH, despite the fact that both compounds share the identical isonicotinoyl hydrazide pharmacophore [1]. Against M. avium, PCIH was more effective than INH at inhibiting bacterial growth in both broth culture and within macrophages, and also reduced bacterial loads in vivo in a mouse model [1]. Complexation of PCIH with iron partially decreased its efficacy, suggesting that iron chelation contributes to but does not fully account for its antimycobacterial mechanism; structure-activity relationship studies indicate that PCIH additionally functions as a lipophilic transport vehicle delivering the intact INH moiety into both the mammalian host cell and the mycobacterium [1]. PCIH also displayed minimal host cell toxicity against cultured macrophages [1].

Antitubercular Drug Resistance High Inoculum Effect

Validated Research and Industrial Application Scenarios for Isonicotinaldehyde 2-Pyridin Based on Quantitative Differentiation Evidence


Antimycobacterial Drug Discovery: Lead Scaffold Circumventing the Isoniazid Inoculum Effect

PCIH is the privileged starting point for antitubercular drug discovery programs targeting high-bacterial-burden infections where isoniazid loses efficacy. With an MIC₉₀ of 1.25 µM against M. bovis BCG (2-fold more potent than INH at 2.5 µM) and demonstrated efficacy at high inoculum where INH fails, PCIH serves as a validated scaffold for structure-activity relationship (SAR) campaigns aimed at developing next-generation antimycobacterial agents [1]. Its dual mechanism — iron chelation coupled with lipophilic intracellular delivery of the INH moiety — provides two independent avenues for medicinal chemistry optimization [1].

Iron-Overload Disease Models: Non-Cytotoxic Fe Chelator for Friedreich's Ataxia and Thalassemia Research

For researchers studying iron-overload pathologies (Friedreich's ataxia, β-thalassemia, hereditary hemochromatosis), PCIH provides a well-tolerated Fe(II)-selective chelator scaffold with proven intracellular iron mobilization activity and minimal antiproliferative cytotoxicity (IC₅₀ >46 µM in SK-N-MC cells) [2]. This is in direct contrast to the PKIH series (IC₅₀ 1–3 µM), which cannot be safely deployed in non-oncology iron chelation models due to their inherent redox-mediated cytotoxicity [2]. The PCIH class's ability to form neutral, membrane-permeable Fe(II) complexes at physiological pH further distinguishes it from the clinically used Fe(III) chelator DFO, which requires invasive subcutaneous infusion [3].

Homogeneous Catalysis: La(III)-PCIH Complex for Room-Temperature Cyanosilylation of Aldehydes

The La(III) complex of the PCIH ligand (HL) is a highly effective homogeneous catalyst for synthesizing cyanohydrin trimethylsilyl ethers — versatile intermediates for α-amino acids, β-amino alcohols, and 1,2-diamines — achieving yields of up to 96.3% in 6 hours at room temperature, compared with only 20% yield after 24 hours under catalyst-free conditions [4]. This represents a ~4.8-fold yield enhancement with a 75% reduction in reaction time, establishing PCIH as a privileged ligand for Lewis acid catalyst design in fine chemical and pharmaceutical intermediate synthesis [4].

Coordination Polymer and Materials Chemistry: Multidentate N,N,O-Pincer Ligand for Functional Metal-Organic Frameworks

PCIH functions as a versatile N,N,O-pincer-type ligand capable of supporting diverse coordination polymers with Zn(II), Cd(II), Co(II), and other transition metals, as demonstrated by the successful fabrication of the mixed-ligand coordination polymer [Zn₄(bdc)₄(ppmh)₂(H₂O)]ₙ and paramagnetic Co(NCS)₂-based networks . The ligand's ability to adopt both chelating and bridging coordination modes, combined with its isonicotinoyl and pyridyl donor arms, makes it a valuable building block for designing functional metal-organic materials with tunable magnetic, catalytic, and gas-storage properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isonicotinaldehyde 2-pyridin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.